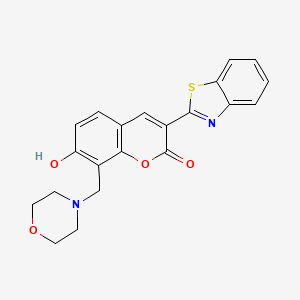

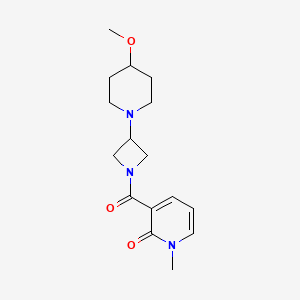

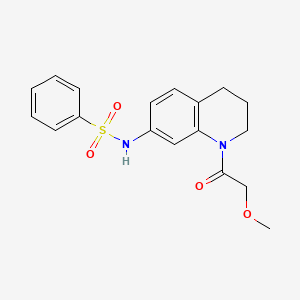

3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one” is a derivative of coumarin, containing an oxidant-sensitive boronate group . It has been developed for the fluorescent detection of inflammatory oxidants .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-benzothiazol-2-yl-7-trifluoromethanesulfonate coumarin BC-OTf with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2, dppf, and potassium acetate . The reaction is carried out in anhydrous 1,4-dioxane and heated in a microwave at 100 °C for 45 minutes under argon .

Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O4S . It has a molecular weight of 394.444 .

Chemical Reactions Analysis

The BC-BE probe hydrolyzes in phosphate buffer to form 3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA), which is stable in the solution even after a prolonged incubation time . BC-BA is slowly oxidized by H2O2 to form the phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH) . On the other hand, the BC-BA probe reacts rapidly with ONOO− .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 641.0±65.0 °C at 760 mmHg . The flash point is 341.5±34.3 °C .

Applications De Recherche Scientifique

Structural and Spectral Analysis

One of the foundational studies in this area involves the structural and spectral analysis of a Mannich base similar to the compound . Franklin et al. (2011) detailed the crystal structure of a Mannich base, which bridges the molecules of 2-mercapto benzothiazole and morpholine, offering insights into its conformation and hydrogen bonding interactions (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011).

Fluorescent and Photophysical Properties

Research by Shreykar et al. (2017) on coumarin thiazole hybrid dyes, which share structural similarities with the compound in focus, revealed their aggregation-induced emissive properties and non-linear optical (NLO) potential. These findings are critical for applications in materials science, especially in the development of new photonic materials (Shreykar, Jadhav, & Sekar, 2017).

Synthesis and Application in Fluorescent Brighteners

Harishkumar et al. (2012) developed a novel synthetic method for fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives. These compounds exhibited moderate to low emission intensities, suggesting their utility as fluorescent brighteners (Harishkumar, Mahadevan, & Masagalli, 2012).

Antioxidant Activity

Khoobi et al. (2011) synthesized a series of coumarin derivatives containing a 2‐methylbenzothiazoline motif, demonstrating significant free radical scavenging activity. This suggests potential antioxidant applications for compounds structurally related to 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one (Khoobi, Emami, Dehghan, Foroumadi, Ramazani, & Shafiee, 2011).

Antitumor Activity

El-Helw et al. (2019) explored the synthesis of novel chromenones bearing a benzothiazole moiety, evaluating their in vitro antitumor activities against various cancer cell lines. Some of these compounds exhibited significant anticancer activities, hinting at the therapeutic potential of related structures (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGFPAXYGPAIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)

![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)

![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)